molecular formula C17H16FNO4S B2443314 methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate CAS No. 1327174-45-7

methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate

Cat. No.: B2443314
CAS No.: 1327174-45-7
M. Wt: 349.38
InChI Key: PXXIUQDNUBLJRI-LFIBNONCSA-N
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Description

Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is an organic compound that belongs to the class of sulfonyl acrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfonyl and amino groups in the molecule suggests potential reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-methylaniline.

    Formation of Intermediate: The reaction between 2-fluorobenzenesulfonyl chloride and 4-methylaniline under basic conditions (e.g., using a base like triethylamine) forms an intermediate sulfonamide.

    Acrylation: The intermediate sulfonamide is then reacted with methyl acrylate in the presence of a base (e.g., sodium hydride) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and amino groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-[(2-chlorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
  • Methyl (2E)-2-[(2-bromophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
  • Methyl (2E)-2-[(2-iodophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate

Uniqueness

Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-2-(2-fluorophenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-12-7-9-13(10-8-12)19-11-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)18/h3-11,19H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIUQDNUBLJRI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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